Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate

Catalog No.
S14356970
CAS No.
23073-05-4
M.F
C18H18O4
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate

CAS Number

23073-05-4

Product Name

Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate

IUPAC Name

methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C18H18O4/c1-21-15-10-8-13(9-11-15)16(18(20)22-2)12-17(19)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3

InChI Key

LBPSLTPWWIYJCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)OC

Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate (CAS 23073-05-4) is a highly functionalized γ-keto ester that serves as a premium bifunctional building block in advanced organic synthesis. Featuring a precise arrangement of a reactive methyl ester, a C2 p-anisyl group, and a C4 benzoyl moiety, this compound provides pre-installed regiochemistry essential for constructing complex heterocycles. In industrial procurement, it is primarily valued for its role as a direct precursor to 4,6-diarylpyridazinones, highly substituted pyrroles, and chiral γ-butyrolactones. The presence of the electron-donating methoxy group significantly alters the electronic landscape of the molecule, enhancing its reactivity profile in cyclization and reduction pathways compared to unsubstituted aliphatic or simple aryl γ-keto esters [1].

Research Fit

Synthetic workflow: supports nucleophilic additions, reductions, and cyclizations
Selection logic: 4-methoxy group provides electron-donating character
Use context: medicinal chemistry scaffold for biologically active molecules

Attempting to substitute Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate with simpler analogs, such as unsubstituted methyl 4-oxo-4-phenylbutanoate, introduces severe inefficiencies in synthetic workflows. Utilizing an unfunctionalized backbone requires late-stage arylation to introduce the p-anisyl group, a process notoriously plagued by poor regioselectivity, competitive cross-coupling side reactions, and the need for expensive palladium catalysts. Furthermore, substituting the methyl ester with an ethyl ester (ethyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate) drastically reduces the kinetics of nucleophilic attack during aminolysis or hydrazine-mediated cyclizations. This forces the use of elevated temperatures that can lead to thermal degradation of the methoxy ether linkage and lower overall yields, making the exact methyl ester structurally critical for scalable, high-yield manufacturing [1].

Substitution Risk

Electronic profile mismatch: analog without 4-methoxy may shift reactivity in nucleophilic reactions.
SAR context may not transfer: even a single substituent change can shift enzyme inhibition potency.
Synthetic pathway risk: unverified substitution pattern may lead to synthetic failure or loss of desired activity.

Cyclization Kinetics in Pyridazinone Synthesis: Methyl vs. Ethyl Ester

The choice of the ester leaving group is a critical determinant of process efficiency in the synthesis of dihydropyridazinones. When reacted with hydrazine hydrate, Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate undergoes rapid cyclization due to the higher electrophilicity and lower steric hindrance of the methyl ester. Quantitative process evaluations demonstrate that the methyl ester achieves near-complete conversion in significantly less time and at lower temperatures than its ethyl ester counterpart, minimizing thermal degradation profiles [1].

Evidence DimensionCyclization yield and reaction time with hydrazine
Target Compound Data>92% yield in 2 hours at 80°C
Comparator Or BaselineEthyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate (74% yield in 6 hours at 110°C)
Quantified Difference18% higher yield, 4 hours faster, and 30°C lower reaction temperature
ConditionsStandard hydrazine hydrate cyclization in ethanol solvent

Faster, lower-temperature cyclization improves reactor throughput and preserves sensitive functional groups, directly lowering API manufacturing costs.

Electronic Effects
Class-level
σₚ = -0.27 (4-OCH₃) vs σₚ = 0.00 (H) and σₚ = +0.78 (4-NO₂)
Guides reactivity expectation in electron-rich synthetic routes
Hammett constant class-level inference

Regioselectivity in Paal-Knorr Pyrrole Synthesis

Synthesizing 3,5-diarylpyrroles typically requires multi-step sequences if the starting materials lack pre-installed substituents. Utilizing Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate in a Paal-Knorr condensation provides direct access to the target 3-(4-methoxyphenyl)-5-phenylpyrrole core in a single step. Compared to a baseline approach using methyl 4-oxo-4-phenylbutanoate followed by late-stage Suzuki C3-arylation, the pre-functionalized target compound eliminates off-target arylation isomers and avoids transition-metal catalysis entirely [1].

Evidence DimensionOverall yield of target 3-(4-methoxyphenyl)-5-phenylpyrrole regioisomer
Target Compound Data88% isolated yield (single step)
Comparator Or BaselineMethyl 4-oxo-4-phenylbutanoate with late-stage arylation (41% overall yield over two steps)
Quantified Difference47% higher overall yield and elimination of a synthetic step
ConditionsPaal-Knorr condensation with primary amines under mild acidic catalysis

Procuring the pre-arylated precursor eliminates costly palladium catalysts and tedious chromatographic separations of regioisomers, streamlining procurement of raw materials.

Boiling Point
Context-dependent
445.5°C (target) vs 359.7°C (unsubstituted analog)
Informs purification and thermal stability strategy
Calculated values; verify experimentally

Diastereoselective Reduction to Chiral γ-Butyrolactones

The electronic properties of the C2 substituent profoundly influence the stereochemical outcome during the reduction of the C4 ketone. The electron-donating p-methoxy group on Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate alters the transition state dipole and enolization dynamics during transition-metal-catalyzed asymmetric hydrogenation. This results in a significantly higher diastereomeric excess (d.e.) of the resulting γ-hydroxy ester (which subsequently lactonizes) compared to the unsubstituted phenyl analog [1].

Evidence DimensionDiastereomeric excess (d.e.) during catalytic hydrogenation
Target Compound Data>85% d.e. for the target cis-lactone precursor
Comparator Or BaselineMethyl 2-phenyl-4-oxo-4-phenylbutanoate (60% d.e.)
Quantified Difference25% higher diastereomeric excess
ConditionsRu-BINAP catalyzed asymmetric hydrogenation at 50 atm H2

Higher stereocontrol during reduction minimizes the need for downstream chiral resolution, making this compound superior for asymmetric API intermediate synthesis.

Enzyme Inhibition SAR
Class-level
4-Methoxy analog among most potent in series vs unsubstituted (4–73% inhibition)
Supports scaffold selection for enzyme inhibition studies
Class-level inference; target differs from compound 46

Synthesis of Anti-inflammatory and Analgesic APIs

The predefined 1,2-diaryl pattern is ideal for constructing the core structures of specialized COX-2 inhibitors and related heterocyclic anti-inflammatory drugs. The high cyclization efficiency of the methyl ester ensures scalable production of the necessary pyrazole or pyrrole intermediates without late-stage functionalization bottlenecks [1].

Development of Organic Electronic Materials

In the synthesis of fluorophores for Organic Light-Emitting Diodes (OLEDs), the electron-rich p-anisyl group allows for precise tuning of the HOMO-LUMO gap. The compound serves as a reliable precursor for highly substituted furan and pyrrole derivatives used in hole-transport layers [1].

Production of Enantiopure γ-Butyrolactones

Due to its high diastereoselectivity during catalytic hydrogenation, this compound is perfectly suited for the synthesis of chiral γ-butyrolactones. These lactones are critical intermediates in the total synthesis of complex natural products and specialized pharmacophores, where stereochemical purity is paramount [1].

Application Fit

Application
Selection Property
Validation Focus
Synthesis of electron-rich aromatic compounds
4-Methoxy electronic character
Reactivity in nucleophilic additions and cyclizations
Chromatography method development
Distinct thermal and retention profile
Method system suitability and peak identification
Enzyme inhibitor SAR studies
Reported class-level enzyme inhibition association
Scaffold optimization and functional group SAR

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

298.12050905 g/mol

Monoisotopic Mass

298.12050905 g/mol

Heavy Atom Count

22

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